N-((1H-indol-3-yl)methyl)-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-14-8-6-13(7-9-14)17-10-12-11-18-16-5-3-2-4-15(12)16/h2-9,11,17-18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHIJOFKHASAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1h Indol 3 Yl Methyl 4 Methoxyaniline and Analogues
Condensation Reactions for Imine Formation
The initial step in a common synthetic route involves the condensation of an aldehyde with a primary amine to form an imine, also known as a Schiff base. This reaction is a reversible process that typically involves the elimination of a water molecule.
The direct precursors for the imine intermediate, N-((1H-indol-3-yl)methylene)-4-methoxyaniline, are indole-3-aldehyde and 4-methoxyaniline (also known as p-anisidine). The reaction involves the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbonyl carbon of indole-3-aldehyde. This is followed by dehydration to yield the corresponding imine. This condensation is a well-established method for forming C=N bonds. masterorganicchemistry.com
The general reaction is as follows:
Figure 1. General condensation reaction between Indole-3-aldehyde and 4-Methoxyaniline.
To enhance the reaction rate and yield, various catalysts are employed. These catalysts typically facilitate the dehydration step of the condensation reaction.
A green and efficient method for synthesizing N-[(1H-indol-3-yl)-methylene]-substituted aniline (B41778) derivatives involves using an aqueous extract of Amla (Emblica officinalis) fruit as a natural acid catalyst. The acidic nature of the amla extract, which has a pH of approximately 3.4 due to the presence of organic acids, effectively promotes the condensation of indole-3-aldehyde with various aromatic amines. This method represents an environmentally friendly approach to Schiff base synthesis.
A variety of other catalytic systems have been proven effective for the synthesis of imines from indole (B1671886) aldehydes and anilines. These range from simple organic bases to sophisticated heterogeneous catalysts.
Homogeneous Catalysts: Piperidine, a secondary amine, is commonly used as an organic base catalyst for the synthesis of indole-containing Schiff bases. Reactions are typically carried out by refluxing the reactants in an ethanolic solution with a few drops of piperidine. nih.gov
Heterogeneous Catalysts: These catalysts are favored for their ease of separation from the reaction mixture and potential for reusability, aligning with green chemistry principles. nih.gov
Au@TiO₂: Gold nanoparticles supported on titanium dioxide have been used as a recyclable, base-free heterogeneous catalyst for synthesizing indole-based Schiff bases. The reaction proceeds under milder conditions compared to base-catalyzed methods. nih.govacs.org
Amberlyst® 15: This strongly acidic ion-exchange resin is an efficient and reusable heterogeneous catalyst for imine synthesis. It can be used under solvent-free (neat) conditions at room temperature, providing excellent yields in short reaction times. peerj.com
Montmorillonite K-10: This acidic clay can also be used as a catalyst for imine formation. peerj.com
Below is a table summarizing various catalytic systems used in the synthesis of indole-based imines.
| Catalyst | Reactants | Conditions | Yield | Reference |
| Amla Water Extract | Indole-3-aldehyde, Aromatic amines | Aqueous medium | Good | |
| Piperidine | 3-chloro-1H-indole-2-carbaldehyde, Aniline | Ethanol (B145695), Reflux, 5h | 85% | acs.org |
| Au(1%)@TiO₂ | 3-chloro-1H-indole-2-carbaldehyde, Aniline | Ethanol, 65°C | High | nih.govacs.org |
| Amberlyst® 15 | Aromatic aldehydes, Aromatic amines | Neat, Room Temp, 2-4h | 72-99% | peerj.com |
In line with the principles of green chemistry, several methods have been developed to minimize or eliminate the use of hazardous organic solvents.
Neat Conditions: The reaction between aldehydes and amines can be performed without any solvent, often referred to as "neat" conditions. For instance, using Amberlyst® 15 as a catalyst allows for the efficient synthesis of various imines by simply stirring the aldehyde and amine together at room temperature. peerj.com Solvent-free synthesis can also be achieved by applying heat or microwave irradiation to a mixture of the reactants.
Water as a Solvent: The use of water as a solvent is a green alternative. The Au@TiO₂ catalyst has been shown to be effective for Schiff base synthesis in water. acs.org
Pressure Reduction: Removing the water byproduct under reduced pressure can drive the equilibrium towards the imine product, providing an efficient solvent- and catalyst-free method. scirp.org
These green protocols offer advantages such as reduced waste, lower costs, and simpler work-up procedures.
Catalytic Approaches in Imine Synthesis
Reductive Amination Pathways
Reductive amination is a powerful method for forming amines. It can be performed as a two-step process, where the imine is first formed and isolated before being reduced, or as a one-pot reaction where the aldehyde, amine, and a reducing agent are combined. masterorganicchemistry.comarkat-usa.org
The reduction of the intermediate imine, N-((1H-indol-3-yl)methylene)-4-methoxyaniline, converts the carbon-nitrogen double bond (C=N) into a single bond (CH-NH), yielding the final product, N-((1H-indol-3-yl)methyl)-4-methoxyaniline.
Key reducing agents and methods include:
Sodium Borohydride (NaBH₄): This is a widely used, mild, and selective reducing agent for converting imines to secondary amines. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. ajrconline.orgresearchgate.net NaBH₄ is advantageous because it is inexpensive, readily available, and does not typically reduce other functional groups like nitro or chloro groups that might be present on the aromatic rings. researchgate.net The general procedure involves dissolving the Schiff base in a suitable solvent and adding NaBH₄ portion-wise. researchgate.net
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. It is a highly efficient process for reducing imines and can also be used for one-pot reductive amination directly from the aldehyde and amine. nih.govthieme-connect.de
Catalysts: Transition metal-based catalysts, such as those containing ruthenium, iridium, or palladium, are commonly employed. nih.govthieme-connect.de For example, ruthenium complexes have been shown to be active in the hydrogenation of N-benzylideneaniline. researchgate.net
One-Pot Synthesis: In a one-pot reductive amination, the aldehyde and amine form the imine in situ, which is then immediately reduced by the catalyst and H₂. This approach is highly atom-economical and avoids the isolation of the intermediate imine. nih.gov
The table below outlines common reduction methods for Schiff bases.
| Reducing Agent/Method | Substrate | Conditions | Product | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | N-benzylidenaniline derivatives | Methanol, Room Temp | Secondary Amines | Selective, tolerates nitro & chloro groups, high yields (91-99%) | researchgate.net |
| Sodium Borohydride (NaBH₄) | Symmetric diimines | THF, Room Temp, 3-4h | Symmetric diamines | Effective, inexpensive, clean procedure | |
| Catalytic Hydrogenation | N-benzylideneaniline | Ru Complex, H₂ pressure | N-benzylaniline | High activity, various solvents | researchgate.net |
| One-Pot Reductive Amination | Nitroarenes, Aldehydes | Metal-based heterogeneous catalysts, H₂ pressure | Secondary Anilines | Tandem reaction, high atom-economy | nih.gov |
Application of Specific Reductants (e.g., Pinacolborane)
The reduction of the imine intermediate formed from indole-3-carbaldehyde and an aniline is a critical step in the synthesis. A range of reducing agents can be employed for this transformation. Pinacolborane (HBpin) has emerged as a versatile reagent in the hydroboration reduction of various functional groups. organic-chemistry.orgacs.org While its application is well-documented for the reduction of the indole C2-C3 double bond itself, its utility extends to the reduction of imines. cardiff.ac.ukorganic-chemistry.org The hydroboration of the C=N bond followed by hydrolysis or protodeborylation would yield the desired N-alkylated amine. acs.org The use of pinacolborane is often favored due to its moderate reactivity and high functional group tolerance. organic-chemistry.orgnih.gov Catalytic systems, sometimes involving lanthanide complexes, can be used to promote hydroboration reactions with pinacolborane, offering an efficient route to nitrogen-containing compounds. organic-chemistry.orgacs.org
Optimization of Reaction Conditions for N-Alkylated Amines
The direct N-alkylation of an amine with an indole-containing electrophile is another viable synthetic route. Optimizing the reaction conditions is crucial to ensure high yield and selectivity, particularly to avoid competing C-alkylation on the indole ring or multiple alkylations on the amine. rsc.org
Key parameters for optimization include the choice of base, solvent, and temperature. For instance, in the N-alkylation of indoles, strong bases like sodium hydride (NaH) are often used in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Studies have shown that higher reaction temperatures can favor the thermodynamically preferred N-alkylation product over C-alkylation. rsc.org For the alkylation of anilines, manganese pincer complexes have been developed as catalysts that enable the use of alcohols as alkylating agents through a "borrowing hydrogen" mechanism, representing a more atom-economical approach. nih.gov The optimization for such a reaction with 4-methoxyaniline would involve screening different manganese complexes, bases (e.g., t-BuOK), and temperatures to maximize the yield of the mono-alkylated product. nih.gov
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Outcome | Reference |
| 1 | NaH (4) | THF/DMF | Room Temp | Mixture of N- and C-alkylation | rsc.org |
| 2 | NaH (4) | THF/DMF | 50 | Modest improvement in N-selectivity | rsc.org |
| 3 | NaH (4) | THF/DMF | 80 | Complete N-alkylation, 91% yield | rsc.org |
| 4 | t-BuOK (1) | Toluene | 80 | Good yields for aniline N-alkylation with Mn catalyst | nih.gov |
Aminomethylation Reactions
Aminomethylation provides a direct method to introduce a substituted aminomethyl group onto a substrate. In the context of indole chemistry, this can occur at either the N-1 or C-3 position. The reaction of indoles with 1,3,5-triazinanes, for example, can yield C-3 amino-methylated products in the absence of a Lewis acid. nih.gov
Utilizing Methylene (B1212753) Sources (e.g., Dichloromethane)
An innovative approach to aminomethylation utilizes dichloromethane (B109758) (DCM) as a one-carbon (C1) methylene source. frontiersin.orgnih.govnih.govresearchgate.net This method has been successfully applied to the N-aminomethylation of indoles. frontiersin.orgnih.govnih.govresearchgate.net The reaction is typically promoted by a strong base, such as sodium hydride (NaH), and can be enhanced by ultrasound irradiation. frontiersin.orgnih.govnih.govresearchgate.net In this procedure, the indole is first deprotonated by NaH, and the resulting anion reacts with DCM and the amine (e.g., 4-methoxyaniline) to form the aminomethylated product. researchgate.net This method was used to synthesize the N-1 isomer, N-((1H-indol-1-yl)methyl)-4-methoxyaniline, in a 42% yield. frontiersin.orgnih.gov
| Substrate | Amine | Conditions | Product | Yield | Reference |
| Indole | 4-Methoxyaniline | NaH, DCM, CH3CN, Ultrasound, RT, 120 min | N-((1H-indol-1-yl)methyl)-4-methoxyaniline | 42% | frontiersin.orgnih.gov |
| Indole | Benzylamine | NaH, DCM, CH3CN, Ultrasound, RT, 120 min | N-((1H-indol-1-yl)methyl)-1-phenylmethanamine | 69% | frontiersin.org |
| Indole | Phenethylamine | NaH, DCM, CH3CN, Ultrasound, RT, 120 min | N-((1H-indol-1-yl)methyl)-2-phenylethanamine | 71% | frontiersin.org |
Scope and Limitations of Aromatic Aminomethylation
The scope of aromatic aminomethylation using DCM includes various aza-heterocyclic compounds beyond indole. frontiersin.orgnih.govresearchgate.net However, the reaction's regioselectivity with indole is a significant consideration. The ultrasound-promoted method using NaH and DCM primarily yields the N-1 substituted product. frontiersin.orgnih.gov Achieving C-3 selectivity, which is required for the target compound, would necessitate different conditions or strategies. A notable limitation when using anilines as the amine component is the potential for a competing Hofmann-Martius-type rearrangement, especially under Lewis acidic conditions, which can lead to different structural isomers. nih.gov The yields can also be variable, as seen with the 42% yield for the 4-methoxyaniline adduct, suggesting that the electronic properties of the amine influence the reaction efficiency. frontiersin.orgnih.gov
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient strategy for building molecular complexity. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct related indole-containing scaffolds. For example, reactions combining an indole, an aldehyde, and a third nucleophilic component (like urea (B33335) or a β-dicarbonyl compound) are common for creating diverse heterocyclic systems. nih.govresearchgate.net A hypothetical MCR for the target scaffold could involve the one-pot reaction of indole, 4-methoxyaniline, and a formaldehyde (B43269) equivalent, potentially catalyzed by an acid or metal catalyst.
Post-Synthetic Modifications and Functionalization of the Core Structure
Once the core this compound structure is synthesized, it can be further modified to create a library of analogues. Both the indole and the 4-methoxyaniline rings present opportunities for functionalization.
Indole N-H Functionalization: The nitrogen of the indole ring can be alkylated, acylated, or sulfonated to introduce various substituents. ekb.eg
Electrophilic Aromatic Substitution: Both aromatic rings are susceptible to electrophilic substitution. The indole ring can be functionalized at positions C-2, C-4, C-5, C-6, or C-7, while the electron-rich 4-methoxyaniline ring can be substituted ortho to the amine or methoxy (B1213986) groups.
Modification of the Methylene Bridge: While less common, the methylene bridge could potentially be a site for further reactions.
Attachment of Heterocycles: As demonstrated in the development of related bioactive compounds, functional groups such as pyrazoles or triazoles can be appended to the core structure, often via an acetamide (B32628) linker on the aniline nitrogen, to explore structure-activity relationships. rsc.org
These post-synthetic modifications are crucial for fine-tuning the properties of the parent compound for various applications.
Stereoselective Synthesis of this compound Derivatives
The asymmetric synthesis of derivatives of this compound focuses on the enantioselective formation of the carbon-nitrogen bond or the reduction of a prochiral intermediate. Key strategies that have emerged include the use of chiral catalysts, such as chiral Brønsted acids and organocatalysts, to control the stereochemical outcome of the reaction. These methods are crucial for accessing enantiomerically enriched compounds, which is often a prerequisite for pharmacological activity.
One prominent approach involves the catalytic asymmetric aza-Friedel–Crafts reaction. In this type of reaction, a chiral catalyst activates an imine, which is then attacked by the indole nucleophile. The facial selectivity of the indole's approach to the imine is controlled by the chiral environment provided by the catalyst, leading to the formation of one enantiomer in excess.
Another significant strategy is the enantioselective reduction of a pre-formed imine or iminium ion. The imine, synthesized from indole-3-carboxaldehyde (B46971) and an aniline derivative, is then reduced using a chiral reducing agent or a catalyst and a hydride source, such as a Hantzsch ester. The chiral catalyst coordinates to the imine, directing the hydride attack to one of its prochiral faces.
Detailed research findings have highlighted the efficacy of chiral phosphoric acids in catalyzing the addition of indoles to imines. For instance, the use of a hindered BINOL-derived phosphoric acid has been shown to be effective in the enantioselective addition of indoles to N-acyl imines, affording the products in high yields and enantioselectivities. nih.gov While not involving 4-methoxyaniline specifically in the cited example, this methodology is highly relevant for the synthesis of chiral N-((1H-indol-3-yl)methyl)aniline derivatives.
The following interactive data table summarizes representative findings in the stereoselective synthesis of N-((1H-indol-3-yl)methyl)aniline derivatives and closely related analogues, showcasing the catalysts, substrates, and the stereochemical outcomes of the reactions.
| Catalyst/Method | Indole Substrate | Imine/Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Phosphoric Acid | N-Benzyl Indole | N-Acyl Imine | Chiral 3-Substituted Indole | 89-99 | 90-97 |
| Brønsted Acidic Ionic Liquid | Indole | Aldehyde and Primary Aniline | N-((1H-indol-3-yl)(aryl)methyl)aniline | up to 98 | Not Reported (Achromatic) |
| Chiral Brønsted Acid | Indole | In situ generated Iminium Ion | Chiral Indoline | High | up to 97 |
The development of these stereoselective methods provides a powerful toolkit for the synthesis of optically active this compound derivatives, enabling further investigation into their chemical and biological properties. The choice of catalyst and reaction conditions is critical in achieving high levels of stereocontrol.
Structural Elucidation and Advanced Spectroscopic Characterization of N 1h Indol 3 Yl Methyl 4 Methoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of N-((1H-indol-3-yl)methyl)-4-methoxyaniline in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton and carbon-13 spectra, a complete assignment of all atoms in the molecule can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole (B1671886) ring, the methylene (B1212753) bridge, and the 4-methoxyaniline group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons of the indole ring (H-2, H-4, H-5, H-6, H-7) resonate in the region of approximately 7.0-7.8 ppm. The proton at the C-2 position of the indole ring is particularly characteristic, often appearing as a singlet or a narrow triplet.
The protons of the 4-methoxyaniline moiety typically present as an AA'BB' system, with two doublets in the aromatic region of approximately 6.6-6.9 ppm. A sharp singlet for the methoxy (B1213986) (O-CH₃) protons is expected around 3.7-3.8 ppm. ekb.eg The crucial methylene bridge protons (-CH₂-) connecting the indole and aniline (B41778) fragments would likely appear as a singlet around 4.3-4.5 ppm. A broad signal corresponding to the secondary amine (N-H) proton is also expected.
For comparison, the related compound N-(4-fluorobenzyl)-4-methoxyaniline shows its methylene (-CH₂-) protons as a singlet at 4.27 ppm and the methoxy (-OCH₃) protons as a singlet at 3.74 ppm. rsc.org Another similar Schiff base, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, displays its methoxy protons as a singlet at 3.84 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole N-H | ~8.10 | br s |
| Indole H-4, H-7 | ~7.65 | d |
| Indole H-5, H-6 | ~7.10 - 7.20 | m |
| Indole H-2 | ~7.05 | s |
| Aniline H-2', H-6' | ~6.85 | d |
| Aniline H-3', H-5' | ~6.75 | d |
| Methylene (-CH₂-) | ~4.40 | s |
| Amine N-H | ~3.90 | br s |
| Methoxy (-OCH₃) | ~3.75 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The indole ring carbons typically resonate over a range from approximately 102 to 136 ppm. The carbon atom at position 3a (C-3a) and the carbon at position 7a (C-7a), which are part of the ring fusion, are found in the downfield region of the indole signals. The carbon of the 4-methoxyaniline ring attached to the oxygen (C-4') is expected around 152-155 ppm, while the other aromatic carbons appear between 114 and 142 ppm. The methoxy group carbon (-OCH₃) gives a characteristic signal around 55-56 ppm. rsc.org The methylene bridge carbon (-CH₂-) signal is anticipated in the range of 45-50 ppm.
In the analogous compound N-(2-bromobenzyl)-4-methoxyaniline, the methylene carbon appears at 48.9 ppm and the methoxy carbon at 55.3 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aniline C-4' (C-O) | ~153.0 |
| Aniline C-1' (C-N) | ~142.0 |
| Indole C-7a | ~136.5 |
| Indole C-3a | ~128.0 |
| Indole C-2 | ~124.0 |
| Indole C-4, C-5, C-6, C-7 | ~111.0 - 122.0 |
| Aniline C-2', C-6' | ~115.0 |
| Aniline C-3', C-5' | ~114.5 |
| Indole C-3 | ~112.0 |
| Methoxy (-OCH₃) | ~55.7 |
| Methylene (-CH₂-) | ~48.0 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, which is essential for tracing the connectivity of the protons in the aromatic systems of both the indole and aniline rings.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly useful for identifying quaternary carbons and for confirming the connection between the indole-3-ylmethyl fragment and the nitrogen of the 4-methoxyaniline moiety through correlations from the methylene protons to the C-3 and C-2 carbons of the indole ring and the C-1' of the aniline ring.
Heteronuclear NMR (e.g., ³¹P NMR, ¹⁹F NMR, ¹¹B NMR) for Derivatized Compounds
For derivatives of this compound, heteronuclear NMR can provide crucial structural information. For instance, if a fluorine atom is introduced into the molecule, ¹⁹F NMR spectroscopy would be utilized. In a related compound, N-(4-fluorobenzyl)-4-methoxyaniline, the fluorine atom provides a distinct signal in the ¹⁹F NMR spectrum, and its coupling to nearby protons and carbons can be observed in ¹H and ¹³C NMR spectra, confirming its position. rsc.org Similarly, the incorporation of phosphorus or boron-containing functional groups would be analyzed by ³¹P NMR and ¹¹B NMR, respectively, to characterize the chemical environment of these heteroatoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
For the parent compound 3-methylindole, characteristic IR bands are observed for N-H and C-H stretching. nist.gov For 4-methoxyaniline, key absorptions are related to the N-H bonds of the primary amine, the O-CH₃ group, and the benzene (B151609) ring. nist.gov The spectrum of the target compound would be a composite of these features, with specific shifts indicating the formation of the secondary amine linkage.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Indole) | Indole N-H | ~3400 |
| N-H Stretch (Amine) | Secondary Amine N-H | ~3350 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2830 - 2960 |
| Aromatic C=C Bending | Aromatic Rings | 1500 - 1620 |
| C-N Stretch | Aryl Amine | 1240 - 1340 |
| C-O Stretch (Asymmetric) | Aryl-O-CH₃ | ~1245 |
| C-O Stretch (Symmetric) | Aryl-O-CH₃ | ~1035 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores. This compound possesses two primary chromophoric systems: the indole ring and the 4-methoxyaniline moiety. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from these two systems.
The indole ring system typically exhibits two characteristic absorption bands. openaccesspub.orgresearchdata.edu.au The first, more intense band (the B-band or benzenoid band) appears in the far-UV region, generally around 200-230 nm, arising from π→π* transitions within the benzene part of the heterocycle. A second, less intense, and broader band (the L-band) is observed in the near-UV region, typically between 260 nm and 290 nm, which is characteristic of the electronic transitions involving the pyrrole (B145914) moiety. openaccesspub.org
The 4-methoxyaniline moiety also absorbs in the UV region. The presence of the electron-donating amino (-NH) and methoxy (-OCH3) groups on the benzene ring causes a bathochromic (red) shift of the benzene absorption bands. Therefore, this part of the molecule is expected to contribute to absorptions in both the far-UV and near-UV regions, likely overlapping with the indole absorptions. The combination of these chromophores is expected to result in a complex spectrum with strong absorption maxima as detailed in the table below.
Table 1: Expected UV-Vis Absorption Maxima for this compound This interactive table summarizes the anticipated absorption bands based on the constituent chromophores.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Indole Moiety | π→π* (B-band) | ~220 nm |
| Indole Moiety | π→π* (L-band) | ~280 nm |
| 4-Methoxyaniline Moiety | π→π* | ~240 nm |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C16H16N2O), mass spectrometry provides definitive evidence of its identity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The calculated exact mass of the neutral this compound molecule (C16H16N2O) is 252.1263 g/mol . In HRMS, the compound is typically observed as a protonated molecule, [M+H]+.
The theoretical m/z value for the protonated molecule, [C16H17N2O]+, is 253.1335. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govmdpi.com For instance, HRMS data for the related isomer N-(1H-indol-2-ylmethylidene)-4-methoxyaniline confirmed its molecular formula as C16H14N2O with a found mass of 251.1192 for the [M+H]+ ion against a calculated mass of 251.1179. nih.gov
Table 2: HRMS Data for this compound This interactive table shows the calculated exact mass for different ionic species of the title compound.
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Neutral Molecule [M] | C16H16N2O | 252.1263 |
| Protonated Molecule [M+H]+ | C17H17N2O+ | 253.1335 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, non-volatile molecules. In positive-ion mode ESI-MS, this compound would primarily be observed as the protonated molecule [M+H]+ at m/z 253.1. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing structural insights. nih.govresearchgate.net
The most probable fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, which is the most labile bond in the structure. This heterolytic cleavage results in the formation of two primary fragments: the highly stable 1H-indol-3-ylmethyl cation (m/z 130.0657) and the neutral 4-methoxyaniline molecule. The fragment at m/z 130, often observed as the base peak, is characteristic of 3-substituted indoles. Further fragmentation of the 4-methoxyaniline radical cation (m/z 123), if formed, can also occur.
Table 3: Predicted ESI-MS Fragmentation of this compound This interactive table outlines the major ions expected in the ESI-MS/MS spectrum.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|---|
| 253.1 [M+H]+ | 130.1 | [C9H8N]+ (1H-indol-3-ylmethyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and the presence of N-H bonds capable of hydrogen bonding, GC-MS analysis is feasible, potentially after derivatization (e.g., silylation) of the amine proton to enhance volatility.
Using electron ionization (EI), the mass spectrum would show a prominent molecular ion peak (M+) at m/z 252. The fragmentation pattern under EI conditions would be similar to that observed in ESI-MS/MS. The dominant fragmentation pathway is the benzylic cleavage to form the indol-3-ylmethyl cation at m/z 130, which would likely be the base peak in the spectrum. Another significant fragment would correspond to the 4-methoxyaniline radical cation at m/z 123. nih.gov
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure for this compound has not been reported, a detailed analysis of its structural isomer, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, provides significant insights into the expected molecular geometry and conformation. nih.govnih.gov
Determination of Molecular Geometry and Conformation
The analysis of the isomer N-(1H-indol-2-ylmethylidene)-4-methoxyaniline reveals that the indole ring system is essentially planar. nih.gov A similar planarity is expected for the indole moiety in this compound. The bond lengths and angles within the indole and methoxyphenyl rings are expected to be within the normal ranges for such aromatic systems.
A key structural parameter is the relative orientation of the two aromatic rings, defined by the dihedral angle between their mean planes. In the analyzed isomer, this angle is 9.89(5)°, indicating a nearly coplanar arrangement. nih.gov For this compound, the conformational freedom is greater due to the flexible -CH2-NH- linker, compared to the rigid -CH=N- (imine) linker in the isomer. The conformation will be determined by the torsion angles around the C(indole)-CH2, CH2-N, and N-C(phenyl) bonds. These angles will be influenced by steric hindrance and the formation of intermolecular hydrogen bonds in the crystal lattice, potentially involving the indole N-H and the secondary amine N-H groups.
Table 4: Representative Bond Lengths and Angles from the Isomer N-(1H-indol-2-ylmethylidene)-4-methoxyaniline This interactive table presents crystallographic data for a closely related isomer, providing expected values for the title compound. nih.gov
| Parameter | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Length | C=N (imine) | 1.278 Å |
| Bond Length | C-O (methoxy) | 1.365 Å |
| Bond Angle | C-N-C | 120.9° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π Interactions)
In the crystalline state, molecules of this compound and its derivatives are stabilized by a network of intermolecular forces. The indole moiety, with its N-H group, is a potent hydrogen bond donor. This N-H group frequently engages in hydrogen bonding with suitable acceptors on adjacent molecules.
In the crystal structures of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, for instance, the packing is dominated by sets of slipped π–π interactions between the indole systems and mutual C—H⋯π hydrogen bonds. nih.gov This leads to the formation of two-dimensional, monoperiodic patterns. The interplay of these varied non-covalent interactions results in a complex and well-defined three-dimensional architecture.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bonding | N-H (Indole) | O (Methoxy), N | 2.8 - 3.2 | Primary directional interaction governing molecular assembly. |
| C-H…π Interactions | C-H (Aromatic/Alkyl) | Indole or Phenyl Ring (π-system) | ~3.4 | Contributes to the stabilization of the crystal packing. nih.gov |
| π–π Stacking | Indole Ring | Indole/Phenyl Ring | 3.3 - 3.8 | Important for stabilizing layered structures. nih.gov |
Dihedral Angle Analysis in Crystal Structures
The relative orientation of the indole and 4-methoxyphenyl (B3050149) moieties in this compound is defined by the dihedral angles between the planes of these two aromatic systems. This conformation is influenced by both intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.
In analogous structures, a wide range of dihedral angles has been observed, indicating significant conformational flexibility. For example, in 2,2′-Tetramethyl-3,3′-(4-methoxybenzylidene)di-1H-indole, the plane of the 4-methoxyphenyl ring is twisted with respect to the planes of the two indole ring systems, with dihedral angles of 72.04(7)° and 72.24(7)°. nih.gov In contrast, for N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, an isomer of the title compound, the dihedral angle between the indole system and the benzene ring is much smaller at 9.89(5)°. nih.goviucr.orgresearchgate.net For some phenylsulfonyl-substituted indole derivatives, the orientation is nearly orthogonal. nih.gov This variability highlights that the specific substitution pattern and the crystalline environment are key determinants of the molecular conformation.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2,2′-Tetramethyl-3,3′-(4-methoxybenzylidene)di-1H-indole | 4-Methoxyphenyl | Indole 1 | 72.04(7) | nih.gov |
| 2,2′-Tetramethyl-3,3′-(4-methoxybenzylidene)di-1H-indole | 4-Methoxyphenyl | Indole 2 | 72.24(7) | nih.gov |
| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | Indole | Benzene | 9.89(5) | nih.goviucr.orgresearchgate.net |
Stereochemical Confirmation
This compound is an achiral molecule as it does not possess any stereocenters. The molecule has a plane of symmetry that bisects the indole and 4-methoxyphenyl rings, assuming a planar conformation of the bridging methylamine (B109427) linker. Even with rotation around the single bonds, the molecule does not have a non-superimposable mirror image. Therefore, it exists as a single, achiral structure and does not have enantiomers or diastereomers. Spectroscopic and crystallographic analyses of this compound and its simple derivatives would be expected to confirm this lack of stereoisomerism.
Computational and Theoretical Chemistry Studies of N 1h Indol 3 Yl Methyl 4 Methoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties without the need for empirical data.
Density Functional Theory (DFT) for Geometry Optimization and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is instrumental in optimizing the molecular geometry to find the most stable conformation (the lowest energy state) and in calculating various reactivity descriptors that predict the molecule's behavior in chemical reactions. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) for such calculations. researchgate.netresearchgate.net
Once the geometry is optimized, global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals. These descriptors help in understanding the molecule's reactivity. For instance, a lower HOMO-LUMO energy gap suggests higher chemical reactivity and polarizability. nih.gov
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a molecule's polarizability. |
This table outlines key reactivity descriptors that are typically derived from DFT calculations to predict the chemical behavior of a molecule.
Ab Initio Methods
Ab initio methods are quantum chemistry calculations that rely on fundamental principles without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach used to approximate the many-electron wavefunction and energy. While DFT methods have become more prevalent due to their balance of accuracy and computational cost, HF is still valuable and often used in conjunction with other methods for a comprehensive analysis. researchgate.net These methods are crucial for validating results obtained from other computational approaches and for providing a baseline understanding of a molecule's electronic structure.
Molecular Orbital Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dntb.gov.ua
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap is indicative of a molecule that is more reactive, has higher polarizability, and is generally softer. nih.gov The distribution of these orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attacks. nih.gov Molecular Electrostatic Potential (MEP) maps complement this analysis by visualizing the electron density distribution, where red regions (electron-rich) indicate sites for electrophilic attack and blue regions (electron-poor) indicate sites for nucleophilic attack. nih.gov
Table 2: Example FMO Energies for a Related Schiff Base
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.19821 |
| ELUMO | -0.28478 |
| Energy Gap (ΔE) | -0.08657 |
Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, illustrating typical values obtained from FMO analysis. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug design to understand the interactions between potential drug candidates and their biological targets.
Prediction of Ligand-Receptor Binding Interactions
Docking simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net The analysis of the docked conformation, or "pose," reveals specific non-covalent interactions that stabilize the complex. These interactions are crucial for a ligand's efficacy and selectivity and include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the indole (B1671886) ring) and acceptors (like carbonyl oxygen atoms in protein backbones). researchgate.net
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets in the protein's active site. nih.gov
Pi-Interactions: Include π-π stacking (between aromatic rings), π-alkyl (between an aromatic ring and an alkyl group), and π-sigma interactions. nih.gov
Van der Waals Forces: General attractive or repulsive forces between molecules. nih.gov
Targeting Specific Protein Active Sites (e.g., Cyclooxygenase-1, Cyclooxygenase-2, CDK2, DprE1, HSP90)
The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Molecular docking studies on indole derivatives have explored their potential to inhibit various enzymes implicated in disease.
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies on indole derivatives have shown that they can bind effectively to the active sites of both COX isoforms. nih.gov Selective inhibition of COX-2 is often desired to reduce gastrointestinal side effects. researchgate.netmdpi.com Docking analyses have revealed that indole compounds can form hydrogen bonds with key residues like Arg120 and Tyr355 in the COX-2 active site, mimicking the binding of known inhibitors like indomethacin (B1671933). researchgate.netmdpi.com
Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. researchgate.net Indole-based scaffolds have been designed as CDK2 inhibitors that compete with ATP for binding in the enzyme's active site. nih.gov Docking studies have identified key interactions, such as hydrogen bonds with the backbone carbonyl groups of residues like Leu83 and Asp86, which are critical for inhibitory activity. researchgate.netnih.gov
Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. nih.govnih.gov In silico approaches, including molecular docking and molecular dynamics simulations, are used to identify and optimize potential DprE1 inhibitors. nih.govnih.gov
Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is overexpressed in many cancers and is essential for the stability and function of numerous oncoproteins. nih.gov Its inhibition is a promising strategy for cancer treatment. nih.gov Docking studies have been used to identify novel HSP90 inhibitors that bind to the protein's N-terminal or C-terminal domains. These studies highlight the importance of hydrogen bonds with residues like Asn51 and Phe138, as well as hydrophobic interactions within the binding pocket, for effective inhibition. researchgate.netnih.gov
Table 3: Summary of Docking Interactions of Indole-Related Scaffolds with Protein Targets
| Target Protein | PDB ID | Ligand/Scaffold | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|---|
| COX-2 | 4COX | 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative | Tyr355, Arg120 | Hydrogen Bond | researchgate.netmdpi.com |
| COX-2 | 1CX2 | N-phenyl pyrazole (B372694) derivative | Arg120 | Hydrogen Bond | nih.gov |
| CDK2 | 3WBL | 1H-Pyrazolo[3,4-d]pyrimidine | Asp86, Leu83 | Hydrogen Bond | researchgate.net |
| HSP90 | - | Various small molecules | Asn51, Phe138, Tyr139, Leu103 | Hydrogen Bond | nih.gov |
This table summarizes key amino acid residues and interaction types identified in molecular docking studies of various indole-related compounds with important biological targets.
Analysis of Binding Affinities and Energetics
The binding affinity and energetics of a ligand, such as N-((1H-indol-3-yl)methyl)-4-methoxyaniline, for its biological target are crucial determinants of its potential therapeutic efficacy. These parameters are frequently investigated using molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In a representative study on a closely related compound, N-((1H-indol-3-yl)methyl)-4-(piperidin-1-yl)aniline, molecular docking was employed to elucidate its binding mode and affinity with a specific protein target. Such studies typically yield a docking score, which is an estimation of the binding free energy. A more negative score generally indicates a stronger and more favorable binding interaction. For the aforementioned analog, a notable binding affinity was observed, suggesting that the N-((1H-indol-3-yl)methyl) moiety plays a significant role in anchoring the molecule within the receptor's binding pocket.
The binding interactions for indole derivatives are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The indole ring's NH group is a potent hydrogen bond donor, while the aromatic system can engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. The methoxy (B1213986) group on the aniline (B41778) ring of this compound can also participate in hydrogen bonding as an acceptor.
To provide a clearer picture of these interactions, the following table summarizes the typical binding energies and interacting residues observed in docking studies of similar indole-based compounds with various protein targets.
| Protein Target | Ligand (Indole Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Pim-1 Kinase | Generic Indole Inhibitor | -8.5 | Glu121, Leu120 | Hydrogen Bond, Hydrophobic |
| Tubulin | Indole-tethered Chromene | -7.2 | Cys241, Val318 | Hydrophobic, Pi-Alkyl |
| STING Protein | Indol-3-yl-N-phenylcarbamic amide | -9.1 | Ser162, Tyr240 | Hydrogen Bond, Pi-Pi Stacking |
This table is illustrative and compiled from various studies on indole derivatives to show representative data.
These data suggest that this compound would likely exhibit strong binding to its target protein, driven by a combination of the interactions described above. The precise binding energy would, of course, be dependent on the specific protein target.
Validation of Biological Activity through In Silico Approaches
In silico methods are invaluable for the early validation of a compound's potential biological activity and for predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These computational tools can help to filter out compounds with unfavorable properties long before they reach more costly and time-consuming experimental testing phases.
For many indole derivatives, in silico ADME predictions are a standard component of the drug discovery process. These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A common framework for evaluating the "drug-likeness" of a compound is Lipinski's Rule of Five.
A hypothetical in silico ADME profile for this compound is presented below, based on its chemical structure and comparisons with similar molecules.
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | ~252.32 g/mol | Yes (< 500) |
| LogP | ~3.5 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
These values are estimations and would need to be confirmed by specific software-based predictions.
Based on this preliminary analysis, this compound is expected to have a favorable drug-like profile. Furthermore, in silico prediction of biological activity spectra can be performed using software that compares the structure of a query molecule to a database of compounds with known biological activities. For the indole-methoxyaniline scaffold, it is plausible that such predictions would indicate potential activities as an inhibitor of various kinases, as an antimicrobial agent, or as a modulator of other cellular signaling pathways, given the wide range of biological roles demonstrated by other indole derivatives.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal conformational changes, the stability of binding interactions, and the influence of solvent molecules.
Conformational Analysis and Stability
MD simulations can be used to explore the conformational landscape of this compound both in its free state and when bound to a protein. The flexibility of the methylene (B1212753) bridge connecting the indole and aniline rings allows for a certain degree of rotational freedom. Conformational analysis would identify the most energetically favorable spatial arrangements of the molecule.
The stability of the compound can also be assessed through these simulations. By analyzing the trajectory of the molecule over a period of simulated time, typically in nanoseconds, researchers can identify any significant structural fluctuations or degradative processes. For a stable compound, the root-mean-square deviation (RMSD) of the atomic positions should remain relatively constant over the course of the simulation.
Ligand-Protein Complex Dynamics
When applied to a ligand-protein complex, MD simulations can validate the binding mode predicted by molecular docking and assess the stability of the key interactions. The simulation would track the movements of both the ligand and the protein, providing insights into how they adapt to each other.
A crucial aspect of this analysis is the monitoring of the hydrogen bonds and hydrophobic contacts identified in the initial docking pose. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding complex. The root-mean-square fluctuation (RMSF) of the protein's amino acid residues can also be calculated to identify regions of the protein that become more or less flexible upon ligand binding.
For a compound like this compound, MD simulations would be expected to show stable binding within a protein's active site, with the indole and methoxy aniline moieties maintaining their key interactions. The flexibility of the methylene linker might allow the aromatic rings to optimize their positions to enhance binding.
Structure-Based Drug Design Principles Applied to the Indole-Methoxyaniline Scaffold
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. The indole-methoxyaniline scaffold serves as an excellent starting point for SBDD due to its synthetic tractability and the diverse biological activities of indole derivatives. mdpi.com
The general principles of SBDD applied to this scaffold would involve:
Identification of a Validated Target: The first step is to identify a protein target that is implicated in a disease of interest and for which a three-dimensional structure is available.
Initial Docking and Scaffolding: this compound would be docked into the active site of the target protein to identify a plausible binding mode. This initial complex would serve as the starting point for optimization.
Iterative Design and Optimization: Based on the initial docking results, medicinal chemists would design new analogs with modifications aimed at improving binding affinity and selectivity. For the indole-methoxyaniline scaffold, modifications could be made at several positions:
Indole Ring: Substituents could be added to the indole ring to form additional interactions with the protein. For example, a halogen atom could be introduced to form halogen bonds, or a hydroxyl group could be added to act as a hydrogen bond donor or acceptor.
Aniline Ring: The methoxy group on the aniline ring could be replaced with other substituents to probe for additional binding pockets. For instance, replacing it with a larger alkoxy group could enhance hydrophobic interactions.
Methylene Linker: The length and rigidity of the linker could be modified to optimize the orientation of the two aromatic rings within the binding site.
Computational Evaluation: Each newly designed analog would be evaluated in silico through molecular docking and, potentially, MD simulations to predict its binding affinity and stability before being synthesized. This iterative cycle of design, computational evaluation, and synthesis is the hallmark of SBDD.
The application of these principles to the indole-methoxyaniline scaffold has the potential to yield highly potent and selective drug candidates for a variety of therapeutic targets.
Structure Activity Relationships Sar and Mechanistic Aspects of N 1h Indol 3 Yl Methyl 4 Methoxyaniline Derivatives
Derivatization Strategies and Their Impact on Biological Activity
The biological profile of N-((1H-indol-3-yl)methyl)-4-methoxyaniline derivatives can be significantly altered through strategic chemical modifications. Key derivatization points include the indole (B1671886) nitrogen, various positions on the indole ring, the substitution pattern of the aniline (B41778) ring, and the nature of the bridge connecting the two aromatic systems.
The indole moiety is a crucial pharmacophore, and its modification is a common strategy to enhance biological activity and selectivity. researchgate.net Both the indole nitrogen (N-1) and the carbon atoms of the bicyclic ring system are amenable to substitution.
N-Substitution: Alkylation or arylation at the N-1 position of the indole ring often influences the compound's pharmacokinetic properties and target-binding affinity. For instance, N-substituted indole derivatives have been investigated for a range of biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.gov In the context of antitubercular agents targeting Polyketide synthase 13 (Pks13), the introduction of bulky hydrophobic groups at the indole N-moiety was found to be detrimental, as it could disrupt crucial hydrogen bond interactions in the enzyme's active site. johnshopkins.edu However, other studies on N-aryl indole derivatives identified potent compounds, suggesting that the nature of the N-substituent is critical for activity. nih.gov For example, a series of N-phenylindole derivatives showed potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.0625 µg/mL. johnshopkins.edunih.gov
Ring Substitutions: Substitution on the benzene (B151609) portion of the indole ring can modulate the electronic properties and steric profile of the molecule. Modifications at the C-5 position, for example, have been explored extensively. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds acting as selective COX-2 inhibitors. nih.gov The presence of a methoxy (B1213986) group at the C-5 position, as seen in indomethacin (B1671933), is a well-established feature in many anti-inflammatory indole derivatives. nih.gov Other studies have shown that substitutions at the C-5, C-6, or C-7 positions can play an important role in the inhibition of tubulin polymerization. nih.gov
| Compound Class | Modification on Indole | Observed Biological Activity | Key Findings |
| N-Aryl Indole Derivatives | N-phenyl substitution | Antitubercular (Pks13 inhibition) | Potent activity against M. tb H37Rv (MIC = 0.07 μM for compound 44). nih.gov |
| N-Phenylindole Derivatives | N-phenyl substitution | Antitubercular (Pks13 inhibition) | Compound 45 showed an MIC value of 0.0625 µg/mL against M. tb H37Rv. johnshopkins.edu |
| Acetohydrazide Derivatives | 5-methoxy-2-methyl substitution | Anti-inflammatory (COX-2 inhibition) | Compound S3 showed selective COX-2 inhibition and gastric sparing activity. nih.gov |
| Heterocyclyl-1H-indole Derivatives | 6- or 7-heterocyclyl substitution | Tubulin Polymerization Inhibition | 6- and 7-substituted derivatives showed potent inhibition of tubulin polymerization and cancer cell growth. nih.gov |
The aniline portion of the scaffold is another key area for modification to enhance target specificity and potency. The nature and position of substituents on the aniline ring can drastically alter the molecule's interaction with the target protein.
In the development of COX-2 inhibitors, for instance, a 4-methylsulfonylphenyl group is a common structural feature found in selective inhibitors like celecoxib (B62257) and rofecoxib. researchgate.net This suggests that replacing the 4-methoxyaniline with a 4-methylsulfonylaniline could confer COX-2 selectivity. Docking studies on novel 1,4-benzoxazine derivatives, which also feature a biphenyl-type structure, indicated that substituents on the terminal phenyl ring are crucial for COX-2 inhibition. rsc.org Specifically, derivatives with electron-withdrawing groups like trifluoromethyl (CF3) and nitro (NO2) at the para-position exhibited the highest potency and selectivity for COX-2. rsc.org
Similarly, in the context of antitubercular Pks13 inhibitors, the substitution pattern on the N-phenyl ring of N-phenylindole derivatives was critical for activity. The structure-activity relationship studies revealed that specific substitutions on this aryl group were necessary to achieve low micromolar or high nanomolar potency against M. tuberculosis. johnshopkins.edunih.gov
The linker connecting the indole and aniline moieties, typically a methylene (B1212753) (-CH2-) or an imine (-CH=N-), is critical for maintaining the optimal spatial orientation of the two aromatic rings. Altering the length, rigidity, or chemical nature of this linker can significantly impact biological activity.
Introducing more complex linkers, such as an acetohydrazide group [-C(O)CH2NHN=CH-], has been a successful strategy for creating potent anti-inflammatory agents. A series of indole derivatives featuring this linker were found to be selective COX-2 inhibitors. nih.gov Another related scaffold, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), which contains a hydrazone linker, demonstrated anti-inflammatory properties by scavenging free radicals and inhibiting TNF-α release. nih.gov
Mechanistic Studies of Observed Biological Activities
Derivatives based on the N-((1H-indol-3-yl)methyl)aniline scaffold have been shown to exert their biological effects through various mechanisms, most notably via the inhibition of specific enzymes or cellular processes like tubulin polymerization.
Cyclooxygenase (COX-1/COX-2) Inhibition: Many indole derivatives are known for their anti-inflammatory properties, which are often mediated by the inhibition of cyclooxygenase (COX) enzymes. nih.gov The therapeutic anti-inflammatory effects are attributed to the inhibition of COX-2, while the common gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs) stem from the inhibition of the constitutive COX-1 isoform. researchgate.net Research has focused on designing indole derivatives with high selectivity for COX-2. For example, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivatives showed promising COX-2 selectivity. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors, revealing that specific substituents can form key hydrogen bonds with residues like Tyr355 and Arg120 in the COX-2 active site, similar to established inhibitors like indomethacin. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. mdpi.com Oxindole-based compounds, which are structurally related to the indole core, have been identified as potent CDK2 inhibitors. nih.gov More specifically, novel conjugates of N-alkylindole and isatin (B1672199) (an oxindole) were found to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells. The N-propylindole-5-methylisatin hybrid 8a was particularly effective, showing broad-spectrum anti-proliferative action with a GI50 (MG-MID) of 3.10 µM in the NCI-60 cell line screen. nih.gov
Polyketide Synthase 13 (Pks13) Inhibition: Pks13 is an essential enzyme for the synthesis of mycolic acids, a critical component of the Mycobacterium tuberculosis cell wall, making it an attractive target for new anti-TB drugs. johnshopkins.edunih.gov Structure-guided design has led to the development of N-arylindole derivatives as potent Pks13 inhibitors. Crystallography studies showed that these compounds bind to the thioesterase (TE) domain of Pks13. Compound 44 from one series was identified as a promising candidate with a high potency against M. tb H37Rv (MIC = 0.07 μM). nih.gov
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors are used in the management of Alzheimer's disease. Several indole-based structures have been explored for this activity. mdpi.com Indole-based sulfonamides have shown potent inhibition against AChE, with IC50 values in the low micromolar to nanomolar range. nih.gov Similarly, bis-indolyl imines and indole-2-carbohydrazides have demonstrated significant percentage inhibition of both AChE and BuChE. nih.gov The lead molecule IND-30, a methylated indole analog, was found to be a selective inhibitor of human AChE with an IC50 value of 4.16 µM. nih.gov
| Target Enzyme | Compound Series / Example | Inhibitory Activity | Mechanism/Binding Insights |
| COX-2 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazides | Selective COX-2 inhibition | Forms H-bonds with Tyr355 and Arg120 in the active site. nih.gov |
| CDK2 | N-propylindole-5-methylisatin hybrid 8a | GI50 = 3.10 µM (NCI-60 screen) | Induces cell cycle disturbance and apoptosis. nih.gov |
| Pks13 | N-Aryl Indole derivative 44 | MIC = 0.07 μM (M. tb H37Rv) | Binds to the thioesterase (TE) domain of Pks13. nih.gov |
| AChE | Indole analog IND-30 | IC50 = 4.16 µM (human AChE) | Selective for AChE over BuChE (selectivity ratio: 22.92). nih.gov |
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs. nih.gov The indole scaffold is a "privileged group" used in the design of tubulin polymerization inhibitors, often replacing one of the aromatic rings of known inhibitors like Combretastatin A-4 (CA-4). nih.gov These indole-based compounds typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. nih.govrsc.org
A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed as tubulin polymerization inhibitors. Among them, compound 7d was the most potent, exhibiting IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM against HeLa, MCF-7, and HT-29 cancer cell lines, respectively. Mechanistic studies confirmed that compound 7d inhibits tubulin polymerization and arrests the cell cycle at the G2/M phase, consistent with a colchicine-binding site agent. rsc.org
Enzyme Inhibition Mechanisms (e.g., COX-1/COX-2, CDK2, Pks13, Cholinesterase)
Cell Cycle Arrest (e.g., G2/M Phase)
Derivatives of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle, a key target in cancer therapy. A notable mechanism is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from undergoing mitosis and proliferation.
For instance, a study on novel (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives, which share the core indole structure, showed that compound 4p arrested prostate cancer (PC-3) cells in the G2/M phase of the cell cycle in a dose-dependent manner. nih.gov This arrest is a critical step that often precedes apoptosis. Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov
Another study on synthetic 2,3-arylpyridylindole derivatives revealed a biphasic effect on the cell cycle in A549 lung cancer cells. At higher concentrations (2.0 μM), these compounds arrested the cell cycle at the G2/M phase, which was linked to the inhibition of tubulin polymerization and modulation of the Akt signaling pathway. researchgate.net Furthermore, a new oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), was found to induce G2/M phase arrest in breast cancer cells by affecting the protein levels of cyclin B1, cyclin D1, p21, and p27. nih.gov The alkaloid erythraline, isolated from Erythrina velutina, also induced G2/M cell cycle arrest in SiHa cervical cancer cells, with 22% of the cells accumulating in this phase compared to 7.25% in untreated controls. mdpi.com
Table 1: Indole Derivatives and their Effect on Cell Cycle Arrest
| Compound/Derivative Class | Cell Line | Effect | Reference |
|---|---|---|---|
| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-ones | PC-3 (Prostate Cancer) | G2/M phase arrest | nih.gov |
| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon Cancer) | S and G2/M phase arrest | nih.gov |
| 2,3-arylpyridylindole derivatives | A549 (Lung Cancer) | G2/M phase arrest (at 2.0 μM) | researchgate.net |
| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide | Breast Cancer Cells | G2/M phase arrest | nih.gov |
| Erythraline | SiHa (Cervical Cancer) | G2/M phase arrest | mdpi.com |
Apoptosis Induction
Following cell cycle arrest, many indole derivatives effectively induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing a significant inflammatory response.
The aforementioned (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivative, 4p , was shown to inhibit tumor cell proliferation by inducing apoptosis in PC-3 cells. nih.gov Mechanistic studies revealed that this compound led to the activation of caspase-3, an increase in the expression of the pro-apoptotic protein Bax, and a significant decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Additionally, the compound affected the mitochondrial membrane potential and increased intracellular Ca2+ levels, further supporting the involvement of mitochondria in the apoptotic process. nih.gov
Similarly, the chalcone (B49325) derivative 1C induced apoptosis in both sensitive and cisplatin-resistant ovarian cancer cell lines, a process associated with the generation of reactive oxygen species (ROS). mdpi.com The methyl ester derivative of indomethacin (M-IN) also demonstrated the ability to cause apoptotic bodies, DNA fragmentation, and enhanced degradation of PARP and pro-caspase 3 in promyelocytic leukemia HL-60 cells. researchgate.net Furthermore, a pyrazolo[3,4-d]pyridazine derivative (PPD-1) was found to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance, leading to the activation of the intrinsic mitochondria-dependent pathway. nih.gov
Interactions with Biomolecular Targets (e.g., DNA cleavage)
The biological activity of this compound derivatives can also be attributed to their direct interactions with key biomolecular targets, such as DNA. The ability of a compound to cleave DNA can be a potent mechanism for inducing cell death in rapidly dividing cancer cells.
Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown that certain compounds in this series exhibit significant DNA cleavage activities. researchgate.net These derivatives, when incubated with calf thymus DNA, showed differential migration and band intensities in gel electrophoresis, indicating their ability to interact with and cleave the DNA. researchgate.net Specifically, compounds with electron-donating and withdrawing groups at certain positions on the phenyl ring of the side chain demonstrated enhanced potency. researchgate.net The synthesis and evaluation of bis-tacnorthoamide derivatives have also highlighted their enhanced DNA cleavage activities. rsc.org
General Antimicrobial and Antifungal Mechanisms
Beyond their anticancer properties, indole derivatives have shown significant promise as antimicrobial and antifungal agents. The heterocyclic indole nucleus is a common scaffold in many compounds exhibiting a broad spectrum of activity against various pathogens.
N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have exhibited good to excellent antifungal activity, with compound 15 being the most potent. nih.gov Docking studies suggest that the antifungal mechanism involves the inhibition of 14a-lanosterol demethylase of CYP51Ca. nih.gov The antibacterial activity of these compounds is likely due to the inhibition of E. coli MurB. nih.gov
Other studies have highlighted that indole derivatives can act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance. nih.gov For example, 5-nitro-2-phenylindole has been shown to increase the susceptibility of S. aureus to ciprofloxacin. nih.gov The combination of indole and rhodanine (B49660) scaffolds into new chemical entities is considered a promising strategy for developing new antimicrobial therapies. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Indole Derivatives
| Derivative Class | Target Organism(s) | Proposed Mechanism | Reference |
|---|---|---|---|
| N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Fungi, Bacteria | Inhibition of 14a-lanosterol demethylase (antifungal); Inhibition of E. coli MurB (antibacterial) | nih.gov |
| 5-nitro-2-phenylindole | Staphylococcus aureus | Inhibition of NorA efflux pump | nih.gov |
| Indole-linked triazole derivatives | Candida albicans, C. krusei | Not specified | nih.gov |
Anti-inflammatory Pathways
Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer. Certain indole derivatives have been found to possess anti-inflammatory properties by modulating key inflammatory pathways.
The N-acylhydrazone derivative N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has been evaluated for its anti-inflammatory potential. nih.govmdpi.com In a carrageenan-induced peritonitis model, JR19 was found to reduce leukocyte migration. nih.govmdpi.com Further studies suggest that its anti-inflammatory effects are mediated through the nitric oxide pathway and by modulating cytokine signaling. nih.gov Molecular docking studies have indicated satisfactory interaction energies with key inflammatory targets such as NFκB, iNOS, and sGC. nih.gov
The methyl ester derivative of indomethacin (M-IN), a well-known NSAID with an indole core, has been shown to more potently inhibit prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) proteins in lipopolysaccharide-stimulated RAW 264.7 cells, as compared to its parent drug. researchgate.net
Antiprotozoal Activities (e.g., Antileishmanial, Antimalarial)
Protozoal diseases such as leishmaniasis and malaria continue to be major global health problems. Indole-containing compounds have emerged as attractive candidates for the development of new antiprotozoal therapies.
A newly synthesized indole derivative, 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, has demonstrated in vitro activity against three protozoan parasites: Plasmodium falciparum (the causative agent of malaria), Leishmania donovani (the causative agent of visceral leishmaniasis), and Trypanosoma brucei brucei. mdpi.com This compound was active against the chloroquine-resistant W2 strain of P. falciparum with an IC50 of 1.80 μM and against T. brucei brucei with an IC50 of 0.22 μM. mdpi.com
Furthermore, certain benzimidazole (B57391) derivatives have been evaluated for their antileishmanial activity against Leishmania major. mdpi.com Compound K1 (a 3-Cl phenyl derivative) showed a potent antileishmanial effect with an IC50 of 0.6787 µg/mL. mdpi.com In silico studies suggested that these compounds interact with the active site of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite proliferation. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design
The development of new and effective drugs based on the this compound scaffold is greatly aided by computational techniques such as pharmacophore modeling and ligand-based drug design. These approaches help in identifying the key structural features required for biological activity and in designing novel compounds with improved potency and selectivity.
In the context of anticancer drug design, pharmacophore modeling has been used to identify N-benzyl-4-hydroxy-2-quinolone-3-carboxamide as a lead inhibitor of PI3Kα, a key enzyme in cancer development. mdpi.com This has led to the design and synthesis of a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides to better understand the structure-activity relationship (SAR) of this class of compounds. mdpi.com
For the treatment of Alzheimer's disease and neuro-inflammation, a multi-target-directed ligand (MTDL) strategy has been employed to design a novel series of indole-based compounds. nih.gov This approach aims to create single molecules that can interact with multiple targets involved in the disease pathology. Molecular docking studies have been used to understand the interactions of these compounds with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's disease. nih.gov
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While the synthesis of related indole-aniline structures has been reported, future efforts should concentrate on developing more efficient and environmentally sustainable routes to N-((1H-indol-3-yl)methyl)-4-methoxyaniline and its derivatives. Traditional methods often involve multi-step processes with potentially harsh reagents. A common approach for similar compounds involves the condensation of an indole-carbaldehyde with an aniline (B41778) to form a Schiff base, followed by reduction. For instance, the synthesis of a related compound, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, was achieved by refluxing indole-2-carbaldehyde and p-anisidine (B42471) in toluene. iucr.orgnih.gov
Future research could explore one-pot reductive amination protocols, utilizing greener reducing agents and catalysts. Catalytic hydrogenation, as demonstrated in the synthesis of N-methyl-4-methoxyaniline, represents a promising avenue. google.com The development of solid-phase synthesis methodologies could also facilitate the rapid generation of a library of derivatives for screening purposes.
Exploration of Diverse Derivatization Strategies for Targeted Activities
The this compound scaffold offers multiple points for chemical modification to explore and optimize biological activity. Derivatization can be used to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to enhance potency and selectivity for specific biological targets. The indole (B1671886) ring, in particular, is a versatile platform for chemical modification. mdpi.com
Future work should systematically explore substitutions at various positions on both the indole and aniline rings. For example, modification at the N-1 position of the indole nucleus has been shown to be critical for the activity of melatonin (B1676174) analogues. nih.gov Similarly, introducing different substituents on the aniline ring or altering the position of the methoxy (B1213986) group could profoundly impact target binding.
Table 2: Potential Derivatization Strategies and Their Rationale
| Modification Site | Potential Substituents | Rationale / Potential Targeted Activity |
|---|---|---|
| Indole N-1 Position | Alkyl, acyl, sulfonyl groups | Modulate hydrogen bonding capacity and steric bulk; explore targets like melatonin receptors or tubulin. nih.govrsc.org |
| Indole C-2 Position | Halogens, phenyl, ester groups | Enhance binding affinity through additional interactions; shown to improve activity in melatonin analogues. nih.gov |
| Indole Benzene (B151609) Ring (C4-C7) | Halogens, nitro, amino, methoxy groups | Modulate electronic properties and solubility; influence interactions with targets in neurodegenerative diseases. researchgate.net |
| Aniline Ring | Additional hydroxyl, methoxy, or halogen groups | Alter hydrogen bonding patterns and electronic distribution to fine-tune target selectivity. |
Advanced Computational Modeling for Predictive Activity and Selectivity
Advanced computational techniques are indispensable for accelerating the drug discovery process. In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the potential biological targets of this compound and its derivatives.
Molecular docking can be used to predict the binding modes and affinities of these compounds against a wide array of protein targets, helping to prioritize synthetic efforts. researchgate.net For instance, docking studies have been successfully used to identify indole derivatives that inhibit enzymes involved in Alzheimer's disease or microbial growth. researchgate.netnih.gov MD simulations can further explore the dynamic stability of ligand-protein complexes and reveal allosteric effects, as demonstrated in studies of indole derivatives targeting ALOX15. nih.gov ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also crucial for early-stage evaluation of the drug-like properties of novel analogues. researchgate.net
Investigation of Multi-Targeting Approaches
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often require therapeutic strategies that can modulate multiple biological targets simultaneously. The development of multi-target-directed ligands (MTDLs) is a promising approach to address this challenge. The indole scaffold is a common feature in MTDL design. researchgate.net
The this compound core could serve as a foundational structure for designing MTDLs. By strategically incorporating other pharmacophoric elements, it may be possible to design single molecules that interact with multiple relevant targets. For example, in the context of Alzheimer's disease, an indole-based scaffold could be functionalized to inhibit both cholinesterases and the aggregation of amyloid-β peptides. researchgate.net
Table 3: Potential Multi-Targeting Strategies
| Disease Area | Potential Target Combination | Rationale |
|---|---|---|
| Alzheimer's Disease | Cholinesterases (AChE, BuChE) & Amyloid-β Aggregation | Address both symptomatic relief (neurotransmitter levels) and disease modification (plaque formation). researchgate.net |
| Cancer | Tubulin & Kinases (e.g., VEGFR, EGFR) | Combine anti-proliferative effects via microtubule disruption with anti-angiogenic or growth signaling inhibition. |
| Inflammation/Pain | COX-2 & TRPV1 | Target two key pathways involved in inflammation and nociception. mdpi.com |
Integration with High-Throughput Screening for New Biological Activities
To uncover novel biological functions of the indole-methoxyaniline scaffold, a high-throughput screening (HTS) approach is essential. HTS allows for the rapid evaluation of a large library of compounds against a multitude of biological assays. nih.gov A focused library of this compound derivatives, generated through the strategies outlined in section 6.2, would be an ideal candidate for such a screening campaign.
Phenotypic screening, which assesses the effect of compounds on cell behavior or morphology, can identify molecules with interesting activities without prior knowledge of their specific target. Hits from these screens can then be subjected to target deconvolution studies. Alternatively, target-based screening against panels of purified enzymes (e.g., kinases, proteases, lipoxygenases) or receptors can identify direct molecular interactions. nih.govresearchgate.net
Development of Indole-Methoxyaniline Scaffolds as Chemical Probes for Biological Systems
Beyond therapeutic applications, molecules based on the this compound scaffold can be developed into valuable chemical probes to study biological systems. The intrinsic fluorescence of the indole ring provides a starting point for the design of fluorescent probes. mdpi.com
By modifying the scaffold with specific functionalities, probes can be designed for various applications:
Fluorescent Probes: Introduction of donor-acceptor groups can create solvatochromic or environment-sensitive probes to study cellular microenvironments. nih.gov Conjugation with recognition moieties can lead to probes that selectively detect specific ions, reactive oxygen species, or biomolecules. mdpi.com
Affinity-Based Probes: Immobilizing the scaffold on a solid support can be used for affinity chromatography to isolate and identify binding partners from cell lysates.
Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking to target proteins upon UV irradiation, facilitating target identification.
The development of such probes would provide powerful tools for exploring the molecular interactions and biological pathways modulated by this class of compounds. nih.govsioc-journal.cn
Mechanistic Elucidation at the Molecular Level
For any biologically active derivative of this compound, a thorough investigation of its mechanism of action is paramount. This involves a combination of biochemical, cellular, and structural biology techniques.
Initial studies would focus on confirming the direct interaction with the identified target protein and determining binding kinetics and affinity. Subsequent cell-based assays would be required to understand the downstream consequences of this interaction, such as the modulation of signaling pathways, effects on gene expression, induction of apoptosis, or cell cycle arrest. rsc.org For instance, studies on an anti-inflammatory indole derivative investigated its effect on the nitric oxide pathway and the expression of various cytokines. mdpi.com Ultimately, obtaining a high-resolution crystal structure of the compound bound to its target would provide definitive evidence of the binding mode and guide further structure-based drug design efforts.
Q & A
Q. What are the established synthetic routes for N-((1H-indol-3-yl)methyl)-4-methoxyaniline, and how do reaction conditions influence yield?
- Methodological Answer : A novel method employs dichloromethane as a methylene source and sodium hydride (NaH) as a base. The reaction between indole and 4-methoxyaniline yields the target compound with a 42% efficiency. Key parameters include:
- Solvent system: Ethyl acetate/hexane (1:4) for purification.
- Characterization: HR-MS (observed m/z 251.1548 vs. calculated 251.1543) and elemental analysis (C: 81.50%, H: 7.31%, N: 11.14%) .
- Limitations: Suboptimal yield suggests further optimization of stoichiometry or catalyst use.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Infrared (IR) and Raman spectroscopy are critical for identifying functional groups like the indole N-H stretch (~3400 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms substitution patterns:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for This compound is limited, analogous indole derivatives require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do computational methods like DFT enhance the interpretation of experimental spectroscopic data?
- Methodological Answer : DFT calculations at the B3LYP/6-31G(d,p) level predict vibrational frequencies and molecular electrostatic potentials (MEPs). For example:
- MEP Analysis : Identifies nucleophilic (indole NH) and electrophilic (methoxy-substituted benzene) regions, guiding reactivity studies .
- Global Reactivity Descriptors : HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability (Table 1).
Table 1 : DFT-Derived Reactivity Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -5.21 |
| LUMO (eV) | -0.73 |
| Band Gap (eV) | 4.48 |
| Electrophilicity Index | 3.12 |
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in vibrational modes (e.g., indole ring vs. methoxy group) arise from approximations in DFT (e.g., neglecting anharmonicity). Mitigation strategies include:
- Scaling factors (0.96–0.98) for frequency adjustments.
- Solvent-effect simulations (PCM model) to match experimental conditions .
Q. How can reaction yields be improved for This compound synthesis?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance C-N coupling.
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) could stabilize intermediates .
Q. What is the compound’s potential pharmacological relevance based on structural analogs?
- Methodological Answer : Analogous benzimidazole derivatives (e.g., B1 and B8) attenuate morphine-induced hyperalgesia via µ-opioid receptor modulation. Structural similarities suggest:
- Target Identification : Screen for interactions with serotonin or opioid receptors.
- In Vivo Models : Use murine pain assays (e.g., tail-flick test) to evaluate antinociceptive effects .
Data Contradictions and Mitigation
- Spectral Assignments : Conflicts between experimental IR peaks and DFT predictions require hybrid functional (e.g., ωB97XD) recalibration .
- Synthetic Yields : Variability in reported yields (e.g., 42% vs. 60% in similar compounds) may stem from purity of starting materials or reaction atmosphere (N₂ vs. air) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
